(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester
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Overview
Description
®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dioxo-isoindoline moiety and a hydroxy-butyric acid ester group. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: This step involves the cyclization of an appropriate precursor to form the isoindoline ring system.
Introduction of the Dioxo Groups: Oxidation reactions are employed to introduce the dioxo functionalities at the desired positions on the isoindoline ring.
Attachment of the Hydroxy-Butyric Acid Ester: This step involves esterification reactions to attach the hydroxy-butyric acid moiety to the isoindoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The dioxo groups can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or amides.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways involving isoindoline derivatives.
Medicine
In medicine, ®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester involves its interaction with specific molecular targets. The dioxo-isoindoline moiety can interact with enzymes and receptors, modulating their activity. The hydroxy-butyric acid ester group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester: The enantiomer of the compound with a different spatial arrangement of atoms.
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid: Lacks the hydroxy group and ester functionality.
N-Substituted Isoindoline Derivatives: Compounds with different substituents on the nitrogen atom of the isoindoline ring.
Uniqueness
®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester is unique due to its specific ®-configuration and the presence of both dioxo and hydroxy-butyric acid ester functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (2R)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-19-13(18)10(15)6-7-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEAEYZYJCMLHF-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCN1C(=O)C2=CC=CC=C2C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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